molecular formula C8H15NO2 B1394729 3-Azetidinyl 3-methylbutanoate CAS No. 1219948-57-8

3-Azetidinyl 3-methylbutanoate

Cat. No. B1394729
M. Wt: 157.21 g/mol
InChI Key: MWJVXASZPFAXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azetidinyl 3-methylbutanoate is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 g/mol. This compound is used for research and development purposes.


Molecular Structure Analysis

The molecular structure of 3-Azetidinyl 3-methylbutanoate consists of an azetidine ring attached to a 3-methylbutanoate group . Unfortunately, specific details about its structure, such as bond lengths and angles, were not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azetidinyl 3-methylbutanoate, such as its melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Azetidinyl 3-methylbutanoate and its derivatives are integral in various synthetic processes. For example, the reaction of methyl (R)-3-hydroxybutanoate with N-silylimine leads to the formation of azetidinones, which are useful in synthesizing specific stereochemical products (Chiba, Nagatsuma, & Nakai, 1984).

Application in Food and Wine Industry

  • Ethyl 2-hydroxy-3-methylbutanoate, a derivative, was studied for its chemical and sensory characteristics in wines. It's identified as a potential marker of lactic acid bacteria esterase activity and has been analyzed in various wines, showing no significant sensory differences in wine aroma (Gammacurta et al., 2018).

Pharmaceutical and Medicinal Applications

  • Compounds containing the azetidine moiety, like 7-azetidinylquinolones, have been studied for their antibacterial properties. These compounds show effectiveness against both Gram-positive and Gram-negative bacteria and are useful in developing new antibacterial agents (Frigola et al., 1994).

Agricultural and Botanical Studies

  • Derivatives of 3-methylbutanoate, like ethyl 3-methylbutanoate, are significant in the study of fruit aroma, such as in apples and jackfruit. These compounds contribute to the distinct aromas of different fruit cultivars, highlighting the importance of these esters in botanical and agricultural research (Rowan et al., 1996); (Barros-Castillo et al., 2021).

Tissue Engineering and Biomaterials

  • Polyhydroxyalkanoates (PHAs), which include compounds related to 3-hydroxybutanoate, are used in tissue engineering due to their biodegradable and thermoprocessable properties. These materials have applications in medical devices and tissue regeneration, demonstrating the versatility of 3-methylbutanoate derivatives in biomedical research (Chen & Wu, 2005).

Future Directions

Azetidines, including 3-Azetidinyl 3-methylbutanoate, have potential applications in various fields of research and industry. Recent advances in the synthesis and reactivity of azetidines have been reported, and future research will likely focus on these areas .

properties

IUPAC Name

azetidin-3-yl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-8(10)11-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJVXASZPFAXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinyl 3-methylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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